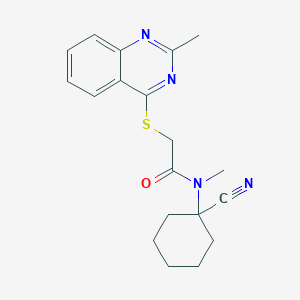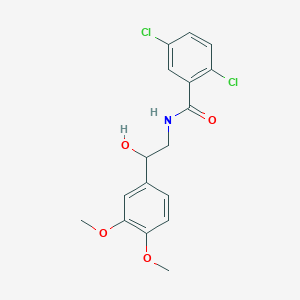
2,5-dichloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide, also known as GW501516, is a synthetic compound that was initially developed for its potential use in treating metabolic and cardiovascular diseases. However, its ability to enhance endurance and performance has led to its use as a performance-enhancing drug in the sports industry. Despite its potential benefits, the compound's safety and efficacy are still being studied.
Aplicaciones Científicas De Investigación
Herbicidal Activity
A study on a structurally related group of benzamides, including compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, highlighted their herbicidal activity against annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, & B. Horrom, 1970).
Synthesis and Structural Analysis
Another area of research involves the Bischler-Napieralski reaction, where N-(4-Aryl-4-hydroxybutyl)benzamides were cyclized to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This synthesis demonstrates the compound's utility in organic chemistry and potential applications in drug discovery (E. J. Browne, B. W. Skelton, & Allan H. White, 1981).
Antipathogenic Activity
Research on thiourea derivatives related to the compound showed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings underscore the potential of such compounds in the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Anti-Inflammatory and Analgesic Agents
A study on novel compounds derived from visnaginone and khellinone, related to the chemical structure of interest, exhibited anti-inflammatory and analgesic activities. These compounds were identified as cyclooxygenase inhibitors, offering insights into the design of new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Synthesis of Polyamides
The synthesis of polyamides derived from α, α’-Bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-Diisopropylbenzene, showcasing the versatility of related benzamide compounds in material science. These polyamides were noncrystalline, highly soluble in polar solvents, and showed excellent thermal stability, indicating their potential in high-performance material applications (D. Liaw, Hung-Ping Huang, Pei-Nan Hsu, & Wen-Hsiang Chen, 2002).
Propiedades
IUPAC Name |
2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-23-15-6-3-10(7-16(15)24-2)14(21)9-20-17(22)12-8-11(18)4-5-13(12)19/h3-8,14,21H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSURMUNESZJLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2431050.png)
![N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2431051.png)
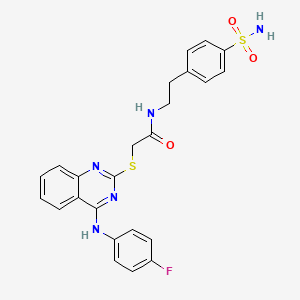
![4-[[(3-Amino-3-cyclopropylpropanoyl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B2431054.png)
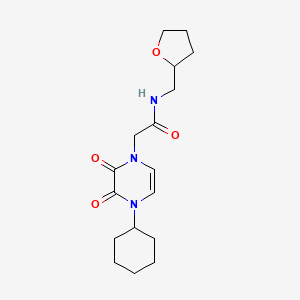
![1-(2-Ethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2431056.png)
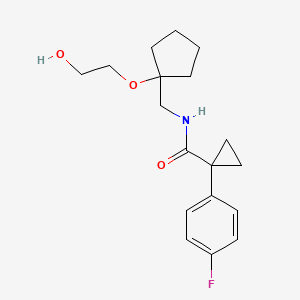
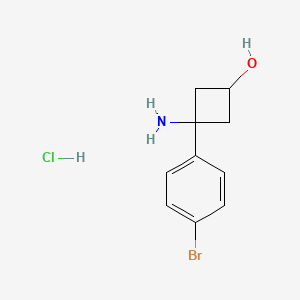
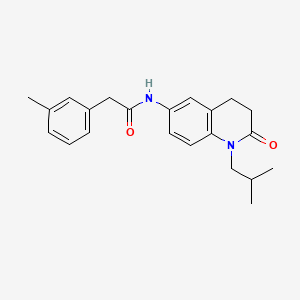
![1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2431066.png)
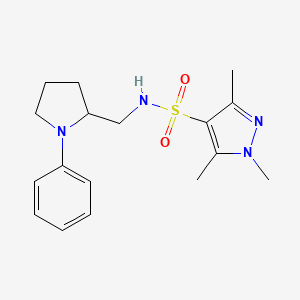
![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2431069.png)
